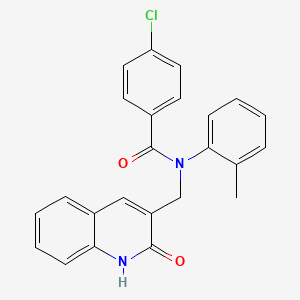
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In addition, this compound has also been studied for its potential applications in the field of materials science. It has been reported to exhibit excellent thermal stability and can be used as a building block for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells. This compound has shown promising results in vitro and in vivo studies, making it a potential candidate for further development as an antitumor agent.
However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. This can help to reduce the cost of production and increase the availability of this compound for further research.
Another direction is to further investigate the mechanism of action of this compound and identify potential targets for its antitumor activity. This can help to improve the efficacy and selectivity of this compound towards cancer cells.
Finally, future studies can focus on developing new formulations or delivery methods to improve the bioavailability and efficacy of this compound in vivo. This can help to overcome the limitations of its low solubility in water and improve its potential as an antitumor agent.
Conclusion
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has shown promising results as an antitumor agent and has potential applications in various fields, including materials science. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising candidate for further development as an antitumor agent.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with o-toluidine in the presence of triethylamine. The resulting product is then treated with 2-hydroxy-3-formylquinoline to obtain the final product. The yield of this synthesis method is reported to be around 70%.
Propriétés
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-2-5-9-22(16)27(24(29)17-10-12-20(25)13-11-17)15-19-14-18-7-3-4-8-21(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOPUBRDFFIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
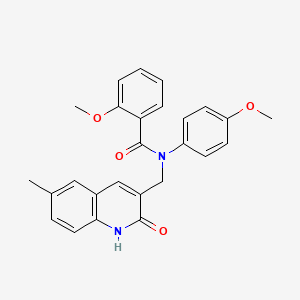


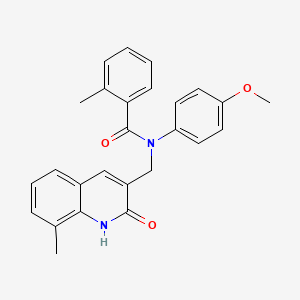
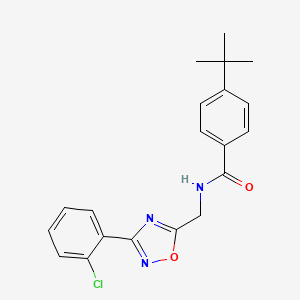
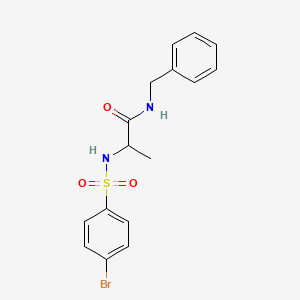
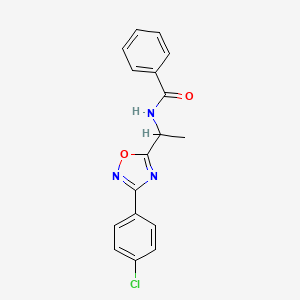
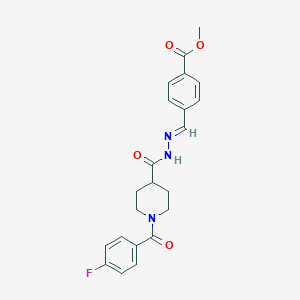
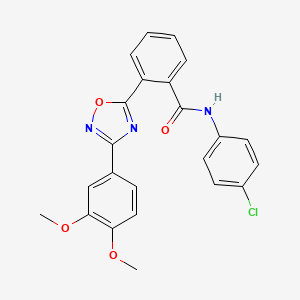
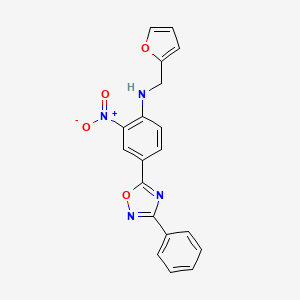
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)
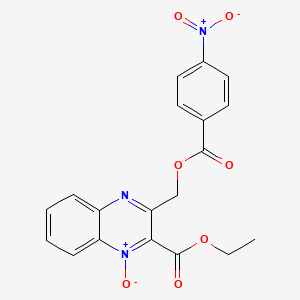
![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)